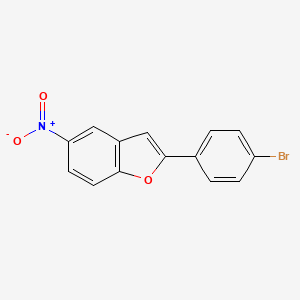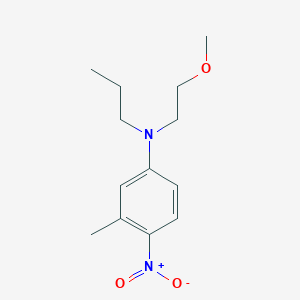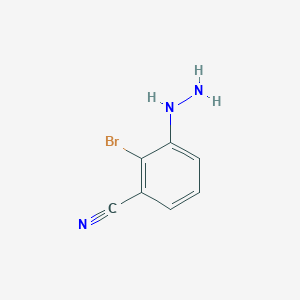![molecular formula C9H12N2O B13876597 N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B13876597.png)
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine is a heterocyclic compound with a unique structure that combines a pyran ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of molecular iodine as a catalyst to facilitate the formation of the pyran ring . Another approach utilizes titanocene-catalyzed reductive domino reactions to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are likely to be employed to ensure sustainable and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium hydride (NaH), and sodium borohydride (NaBH4) . Reaction conditions typically involve mild temperatures and solvent-free environments to promote efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a simpler structure, often used as a reactant in organic synthesis.
2H-Pyrano[3,2-b]pyridin-4-amine: Another similar compound with slight structural variations.
Uniqueness
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine stands out due to its unique combination of a pyran and pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine |
InChI |
InChI=1S/C9H12N2O/c1-10-7-4-6-12-8-3-2-5-11-9(7)8/h2-3,5,7,10H,4,6H2,1H3 |
Clé InChI |
XNBPJQKUNJTMIP-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCOC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)
![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)










![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
